4-Fluoro-2-(methylsulfonyl)toluene

Organic Synthesis Sulfone Chemistry Process Chemistry

4‑Fluoro‑2‑(methylsulfonyl)toluene (IUPAC: 4‑fluoro‑1‑methyl‑2‑methylsulfonylbenzene, C₈H₉FO₂S, MW 188.22) is a fluorinated aromatic sulfone building block. Its substitution pattern places an electron‑withdrawing fluorine at the C‑4 position and a methylsulfonyl group at C‑2 on the toluene ring, defining a distinctive reactivity and physicochemical profile that differs from other fluoro‑methylsulfonyl regioisomers [REFS‑1].

Molecular Formula C8H9FO2S
Molecular Weight 188.22 g/mol
CAS No. 828270-66-2
Cat. No. B1334237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(methylsulfonyl)toluene
CAS828270-66-2
Molecular FormulaC8H9FO2S
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)S(=O)(=O)C
InChIInChI=1S/C8H9FO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3
InChIKeyZDMVFQXIHARLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Fluoro‑2‑(methylsulfonyl)toluene (CAS 828270‑66‑2): Core Identity and Structural Baseline


4‑Fluoro‑2‑(methylsulfonyl)toluene (IUPAC: 4‑fluoro‑1‑methyl‑2‑methylsulfonylbenzene, C₈H₉FO₂S, MW 188.22) is a fluorinated aromatic sulfone building block. Its substitution pattern places an electron‑withdrawing fluorine at the C‑4 position and a methylsulfonyl group at C‑2 on the toluene ring, defining a distinctive reactivity and physicochemical profile that differs from other fluoro‑methylsulfonyl regioisomers [REFS‑1]. It is cited as an intermediate in patent literature [REFS‑2] and is classified as a versatile small‑molecule scaffold for medicinal chemistry and organic synthesis [REFS‑3].

Why Generic Substitution Fails for 4‑Fluoro‑2‑(methylsulfonyl)toluene: The Regioisomeric Selectivity Problem


Compounds sharing the formula C₈H₉FO₂S cannot be interchanged simply. At least five regioisomers (e.g., 2‑fluoro‑4‑, 2‑fluoro‑5‑, 2‑fluoro‑6‑, and 4‑fluoro‑2‑methyl‑1‑methylsulfonyl‑benzene) all possess the same molecular weight and formula but differ in the ring positions of the fluorine and methylsulfonyl groups. These positional permutations alter electron density distribution, dipole moment, calculated LogP, and reactivity in electrophilic/nucleophilic aromatic substitutions, making each isomer a distinct chemical entity [REFS‑1]. The compound is specifically referenced in patent US2007/72831 A1 as a defined intermediate, demonstrating that the 4‑fluoro‑2‑methylsulfonyl substitution pattern is critical for downstream synthetic utility, not interchangeable with other isomers [REFS‑2].

Product‑Specific Quantitative Evidence: How 4‑Fluoro‑2‑(methylsulfonyl)toluene Compares to Its Closest Analogs


Synthetic Yield and Methodology: 73% Isolated Yield via Grunewald Sulfonyl Chloride Protocol

4‑Fluoro‑2‑(methylsulfonyl)toluene is synthesized from commercially available 5‑fluoro‑2‑methylbenzenesulfonyl chloride via a two‑stage, one‑pot protocol (hydrazine reduction followed by alkylation with methyl iodide) in 73% isolated yield [REFS‑1]. This method, adapted from Grunewald et al. (J. Med. Chem. 1999, 42, 3220), is specific to the 5‑fluoro‑2‑methylbenzenesulfonyl chloride precursor; other regioisomers require different sulfonyl chloride starting materials and may not achieve comparable yields under identical conditions. For the non‑fluorinated analog 4‑(methylsulfonyl)toluene (CAS 3185‑99‑7), the synthetic route differs fundamentally and the product lacks the fluorine handle necessary for further derivatization [REFS‑2].

Organic Synthesis Sulfone Chemistry Process Chemistry

Calculated Physicochemical Differentiation: LogP, Density, and Aqueous Solubility

The calculated LogP of 4‑fluoro‑2‑(methylsulfonyl)toluene is 2.61840, with a polar surface area (PSA) of 42.52 Ų, a predicted density of 1.240 ± 0.06 g/cm³, and a very low aqueous solubility of 0.4 g/L (calc., 25 °C) [REFS‑1][REFS‑2]. While regioisomeric data are not systematically published, the non‑fluorinated analog 4‑(methylsulfonyl)toluene (CAS 3185‑99‑7) has MW 170.23 and lacks the fluorine atom entirely, which significantly alters its hydrogen‑bonding capacity and calculated lipophilicity relative to the target compound [REFS‑3]. The presence of fluorine in the target compound increases metabolic stability potential and modulates electron density on the aromatic ring compared to non‑fluorinated sulfones.

Physicochemical Properties Lipophilicity Drug Design

Regioisomeric Authentication: Differentiation from 2‑Fluoro‑5‑(methylsulfonyl)toluene and Other Isomers

4‑Fluoro‑2‑(methylsulfonyl)toluene (CAS 828270‑66‑2) is one of at least five regioisomers sharing the formula C₈H₉FO₂S. Critical comparators include 2‑fluoro‑5‑(methylsulfonyl)toluene (CAS 828270‑58‑2), 2‑fluoro‑4‑(methylsulfonyl)toluene (CAS 828270‑60‑6), and 2‑fluoro‑6‑(methylsulfonyl)toluene (CAS 828270‑59‑3) [REFS‑1][REFS‑2]. Each isomer is assigned a distinct CAS number and sold under different catalog numbers, reflecting their non‑interchangeability. Published purity specifications for the target compound typically range from 95% to 98% (e.g., AKSci 0598CJ at 95%, Chemsrc at 98.0%) [REFS‑3][REFS‑4]. No head‑to‑head biological or physicochemical comparisons among these isomers are available in the open literature, underscoring that selection must be driven by the required substitution pattern for the intended synthetic transformation.

Regioisomer Purity Chemical Identity Procurement Specifications

Patent‑Documented Intermediate Status: Application in Gilead Sciences US2007/72831 A1

4‑Fluoro‑2‑(methylsulfonyl)toluene is explicitly listed in US Patent Application US2007/72831 A1 (Gilead Sciences, Inc.), appearing on page/column 83 as a synthetic intermediate [REFS‑1]. While the patent scope encompasses multiple sulfone intermediates, the specific citation of this regioisomer indicates its relevance to the synthetic sequences disclosed therein. By contrast, the regioisomer 2‑fluoro‑5‑(methylsulfonyl)toluene (CAS 828270‑58‑2) has been reported as a building block for Factor Xa inhibitors such as DPC 423 [REFS‑2], illustrating that different regioisomers serve distinct target compound classes.

Patent Intermediate Pharmaceutical Synthesis Intellectual Property

Antiproliferative Screening: Documented Activity in MCF7 Breast Cancer Cell Line

The ChEMBL database records functional assay CHEMBL2345705, which evaluated antiproliferative activity against human MCF7 breast cancer cells after 72 h by MTT assay for a compound series that includes 4‑fluoro‑2‑(methylsulfonyl)toluene or its close derivatives [REFS‑1]. The specific IC₅₀ value is not publicly available for the target compound alone. However, the existence of this assay entry indicates that the 4‑fluoro‑2‑methylsulfonyl‑substituted scaffold has been investigated in an oncology‑relevant phenotypic screen. No comparable MCF7 antiproliferative data are publicly available for the other fluoro‑methylsulfonyl regioisomers, leaving this as a unique, albeit non‑quantitative, differentiation point.

Antiproliferative Activity MCF7 Cancer Research

Commercial Availability and Purity Range: 95%–98% Across Multiple Vendors

4‑Fluoro‑2‑(methylsulfonyl)toluene is stocked by multiple international vendors with purity specifications ranging from 95% (AKSci, BenchChem, CymitQuimica) to 98% (ChemSrc, Leyan, MolCore) [REFS‑1][REFS‑2][REFS‑3]. Prices for 250 mg quantities range from approximately $1618 to $1754, with 1 g options available [REFS‑1][REFS‑4]. In comparison, the 2‑fluoro‑5‑ regioisomer (CAS 828270‑58‑2) and the non‑fluorinated 4‑(methylsulfonyl)toluene (CAS 3185‑99‑7) are also commercially available but serve different synthetic purposes and may exhibit different pricing and lead times, which should be verified directly with suppliers.

Commercial Availability Purity Specification Supply Chain

Best Research and Industrial Application Scenarios for 4‑Fluoro‑2‑(methylsulfonyl)toluene


Medicinal Chemistry Scaffold Requiring Orthogonal Functionalization Handles

When a drug discovery project requires an aromatic core with both a fluorine atom (for metabolic stability or PET tracer development) and a sulfone group (for hydrogen‑bonding or conformational constraint), 4‑fluoro‑2‑(methylsulfonyl)toluene provides these two handles in a defined regioisomeric relationship. Its 4‑fluoro‑2‑methylsulfonyl substitution pattern is specifically cited in patent literature, indicating precedent for pharmaceutical intermediate use [REFS‑1].

Synthesis of Regioisomerically Pure Sulfone‑Containing Compound Libraries

For parallel synthesis or library production where regioisomeric purity is critical, this compound offers a single, well‑characterized entity (CAS 828270‑66‑2) distinguishable from its 2‑fluoro‑5‑, 2‑fluoro‑4‑, and 2‑fluoro‑6‑ isomers. Its documented synthetic protocol (73% yield) enables in‑house resynthesis if needed, and multi‑vendor availability at 95–98% purity ensures reliable procurement [REFS‑2][REFS‑3].

Physicochemical Property Optimization in Lead Series

The calculated LogP of 2.62 and very low aqueous solubility (0.4 g/L) make this compound a suitable building block for lead series where moderate lipophilicity and low water solubility are desired parameters. In property‑driven medicinal chemistry, introducing the 4‑fluoro‑2‑methylsulfonyl‑toluene motif can modulate LogP and permeability compared to non‑fluorinated sulfones or regioisomers with different substitution patterns [REFS‑4].

Oncology‑Focused Phenotypic Screening Programs

The ChEMBL database entry documenting antiproliferative evaluation in the MCF7 breast cancer cell line (assay CHEMBL2345705) indicates that this scaffold has been probed in an oncology context. Research groups pursuing anticancer phenotypic screens may prioritize this compound over untested regioisomers to build on existing, albeit limited, biological precedent [REFS‑5].

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